molecular formula C14H18N2O5S B2458183 6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 887888-83-7

6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2458183
M. Wt: 326.37
InChI Key: WXNYWSUNFFJNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” is a complex organic molecule. It contains a thieno[2,3-c]pyridine core, which is a heterocyclic compound containing a fused ring system made up of a thiophene ring and a pyridine ring. The molecule also contains acetamido and carboxylate functional groups, which could contribute to its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The thieno[2,3-c]pyridine core would provide a planar, aromatic region, while the acetamido and carboxylate groups could introduce elements of polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carboxylate groups could potentially engage in acid-base reactions, while the acetamido group could be involved in various nucleophilic or electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups and potential for hydrogen bonding could influence its solubility, while the aromatic core could contribute to its stability .

Scientific Research Applications

Chemical Synthesis and Catalysis

The synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation demonstrates the chemical versatility of similar compounds. This process features complete regioselectivity and high diastereoselectivities, expanding the scope of reaction conditions and product diversification in organic synthesis (Zhu, Lan, & Kwon, 2003).

Heterocyclic Chemistry

Compounds structurally related to the specified molecule have been used to synthesize a variety of heterocyclic derivatives, demonstrating their importance in the development of new pharmacologically active compounds. For example, polyazanaphthalenes and thieno[2,3-b]pyridine derivatives have been synthesized, showcasing the potential for creating novel compounds with diverse biological activities (Harb et al., 1989).

Photophysical Properties

A study on the synthesis and photophysical properties of thieno[2,3-b]pyridine derivatives highlights the potential of these compounds in materials science. The careful investigation of spectral-fluorescent properties and their correlation with chemical structure could inform the design of new materials for electronic and photonic applications (Ershov et al., 2019).

Future Directions

The thieno[2,3-c]pyridine core is a motif found in many biologically active compounds, suggesting that “6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” could have interesting biological properties worth exploring in future research .

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-acetamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-4-21-14(19)16-6-5-9-10(7-16)22-12(15-8(2)17)11(9)13(18)20-3/h4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNYWSUNFFJNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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